![molecular formula C13H10F3NO4 B13715713 Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)
Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H10F3NO4. It is a member of the isoxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isoxazole ring with an ethyl ester group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The trifluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, followed by esterification to obtain the ethyl ester derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions include various substituted isoxazoles, alcohols, and oxides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Fórmula molecular |
C13H10F3NO4 |
|---|---|
Peso molecular |
301.22 g/mol |
Nombre IUPAC |
ethyl 5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO4/c1-2-19-12(18)10-7-11(21-17-10)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,2H2,1H3 |
Clave InChI |
VTEJBNZABXLETM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



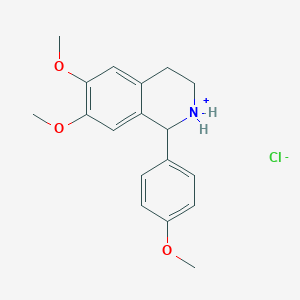
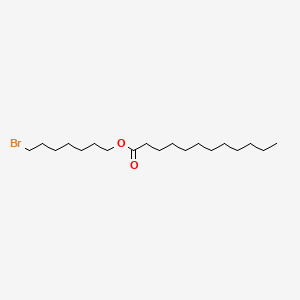
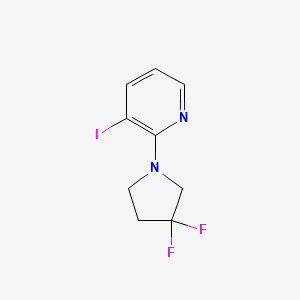
![3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B13715657.png)
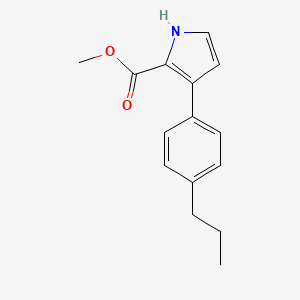
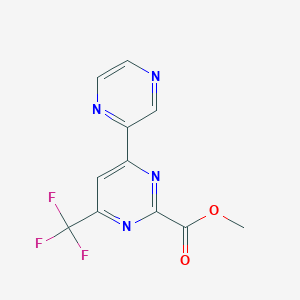

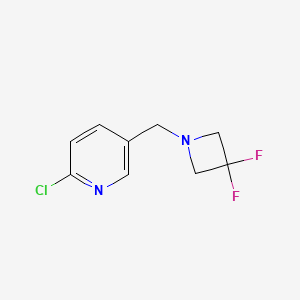
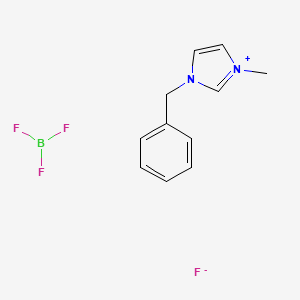
![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)
